molecular formula C3H4O3 B1221590 Oxirane-2-carboxylic acid CAS No. 503-11-7

Oxirane-2-carboxylic acid

Cat. No.: B1221590
CAS No.: 503-11-7
M. Wt: 88.06 g/mol
InChI Key: OTGHWLKHGCENJV-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Oxirane-2-carboxylic acid, also known as Glycidic acid, primarily targets oxiranes in the presence of carboxylic acids . Oxiranes are commonly used in the synthesis of resins, composite materials, and plasticizers . They also allow the formation of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .

Mode of Action

The compound interacts with its targets through a ring-opening reaction initiated by a tertiary amine . This reaction leads to the formation of β-hydroxypropyl ester . The reaction is a series of parallel consecutive stages:

Biochemical Pathways

The biochemical pathway affected by this compound is the ring-opening reactions of oxiranes . This pathway is crucial in the synthesis of pharmaceutical and natural products . The downstream effects include the formation of β-hydroxypropyl ester .

Pharmacokinetics

The kinetic parameters of β-hydroxypropyl ester formation, including reaction orders, rate constants, and activation energies, were established at the temperature range 323–353 k .

Result of Action

The result of the action of this compound is the formation of β-hydroxypropyl ester . This compound is formed through a ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . The reaction orders, rate constants, and activation energies were established at the temperature range 323–353 K . This suggests that the reaction rate and efficacy of this compound may vary depending on the temperature of the environment .

Biochemical Analysis

Biochemical Properties

Oxirane-2-carboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with carboxylate anions, which participate in the ring-opening of both nonactivated and activated oxirane . This interaction is crucial for the formation of β-hydroxypropyl esters, which are important intermediates in the synthesis of pharmaceuticals and natural products . Additionally, this compound can act as a substrate for certain epoxide hydrolases, leading to the formation of diols.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit mitochondrial respiration by interacting with phospholipases A2 . This inhibition can lead to alterations in cellular energy production and metabolic flux. Furthermore, this compound has been shown to impact the proliferation of certain cell types, potentially through its effects on mitochondrial function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. One primary mechanism is the ring-opening reaction catalyzed by tertiary amines, leading to the formation of β-hydroxypropyl esters . This reaction involves the quaternization of tertiary amines by activated oxirane, followed by the participation of carboxylate anions in the ring-opening process . Additionally, this compound can inhibit carnitine palmitoyl transferases 1 (CPT1), thereby blocking fatty acid oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo ring-opening reactions over time, leading to the formation of various products . These reactions can be influenced by factors such as temperature and the presence of catalysts. Long-term effects on cellular function have also been observed, particularly in relation to mitochondrial respiration and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to produce hypoglycemic effects by inhibiting fatty acid oxidation and gluconeogenesis . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and energy production . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It participates in the metabolism of 2-oxocarboxylic acids, which are key intermediates in various biochemical processes . The compound can be metabolized through ring-opening reactions catalyzed by carboxylate anions, leading to the formation of β-hydroxypropyl esters . Additionally, this compound can interact with enzymes involved in fatty acid metabolism, such as carnitine palmitoyl transferases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes through specific transporters, facilitating its distribution to various cellular compartments . Additionally, this compound can accumulate in certain tissues, where it may exert its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be localized to multiple subcellular compartments, including mitochondria, where it interacts with enzymes involved in energy production . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles . The subcellular localization of the compound is crucial for its role in regulating cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxirane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of alkenes using peracids, such as peracetic acid or performic acid, to form the epoxide ring. The subsequent hydrolysis of the epoxide ring in the presence of a carboxylic acid yields this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the Prilezhaev epoxidation process. This method utilizes peracids generated in situ by the oxidation of formic or acetic acids with hydrogen peroxide. The resulting epoxide is then hydrolyzed to form the desired carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: Oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Water, alcohols, carboxylic acids, amines.

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Comparison with Similar Compounds

    Ethylene Oxide: A simpler epoxide with a two-carbon oxirane ring.

    Propylene Oxide: An epoxide with a three-carbon oxirane ring.

    Epichlorohydrin: An epoxide with a chloromethyl group.

Comparison: Oxirane-2-carboxylic acid is unique due to the presence of both an oxirane ring and a carboxylic acid group. This dual functionality imparts distinct reactivity compared to simpler epoxides like ethylene oxide and propylene oxide. The carboxylic acid group allows for additional reactions, such as esterification and amidation, which are not possible with simpler epoxides .

Properties

IUPAC Name

oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c4-3(5)2-1-6-2/h2H,1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGHWLKHGCENJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964569
Record name Oxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-11-7
Record name Glycidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epoxypropionic acid
Source European Chemicals Agency (ECHA)
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Record name Glycidic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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